Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound characterized by its unique pyrano[3,2-b]pyran core structure. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules. The compound is classified under the category of heterocyclic compounds, specifically those containing pyran and pyridine moieties, which are known for their diverse biological properties.
The synthesis of benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate generally involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require specific reaction conditions, such as controlled temperatures and pressures, to optimize yield and purity. Advanced techniques like high-pressure reactors or continuous flow systems might be employed for industrial-scale production to enhance efficiency.
The molecular formula of benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is with a molecular weight of approximately 422.39 g/mol. The structure features:
The InChI key for this compound is InChI=1S/C23H18N2O6/c24-15-8-6-14(7-9-15)18-19(23(28)29-12-13(4-2-1)3-5-13)22(25)31-20-17(27)10-16(11-26)30-21(18)20/h1-10,18,26H,11-12,25H2, which provides a detailed representation of its chemical structure.
Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is involved in various chemical reactions that can modify its structure and enhance its biological activity. Notable reactions include:
The specific conditions for these reactions depend on the desired outcome and may involve catalysts or specific solvents to facilitate the process.
The mechanism of action for benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves interactions with biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound exhibit varying degrees of biological activity based on modifications made to the core structure.
Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically appears as a solid at room temperature with a melting point that can vary based on purity and specific structural modifications.
The compound is characterized by:
Relevant data from studies indicate that modifications to the functional groups can significantly affect both physical and chemical properties.
Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-y)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several applications in scientific research:
This compound's unique structural characteristics make it a valuable candidate for further research and development in various scientific domains.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: